3-Bromo-4,5-diethoxybenzaldehyde
Overview
Description
3-Bromo-4,5-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that the compound can interact with various biological molecules due to its structural features .
Mode of Action
It is known to participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide loses a bromine atom, leaving behind a succinimidyl radical. This radical can then interact with other molecules, leading to various chemical transformations .
Biochemical Pathways
3-Bromo-4,5-diethoxybenzaldehyde has been shown to affect the Akt-PGC1α-Sirt3 pathway . This pathway plays a crucial role in cellular energy metabolism and oxidative stress response. By modulating this pathway, this compound can influence the production of reduced glutathione, a key antioxidant in cells .
Result of Action
this compound has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in cells, thereby protecting them against oxidative stress . This can have various molecular and cellular effects, including the prevention of cell damage and death.
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-diethoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2 (Nrf2), which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase, and protein kinase B .
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the level of reduced glutathione via the Nrf2-mediated pathway in human keratinocytes . This compound activates Nrf2 signaling cascades, which are mediated by extracellular signal-regulated kinase and protein kinase B, upregulating heme oxygenase-1 and inducing cytoprotective effects against oxidative stress . Additionally, it has been shown to protect cells from hydrogen peroxide and UVB-induced oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It activates Nrf2 signaling cascades in keratinocytes, mediated by extracellular signal-regulated kinase and protein kinase B . This activation leads to the upregulation of heme oxygenase-1, which provides cytoprotective effects against oxidative stress . The compound also induces the phosphorylation of extracellular signal-regulated kinase and protein kinase B, further enhancing its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase the production of reduced glutathione and establish cellular protection against oxidative stress via an Nrf2-mediated pathway . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times leading to more pronounced effects . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytoprotective effects against oxidative stress . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione synthetase, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2, which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in enhancing glutathione production suggests a significant impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s interaction with glutathione-related enzymes suggests that it may be transported and distributed in a manner similar to other glutathione-related compounds . The specific transporters and binding proteins involved in its transport and distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Its interaction with NF-E2-related factor 2 and the subsequent localization of Nrf2 into the nucleus suggest that the compound may be localized in the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 3-Bromo-4,5-dimethoxybenzaldehyde
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
Comparison: 3-Bromo-4,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity compared to its methoxy or hydroxy analogs. The ethoxy groups can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-4,5-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFTPYBXACRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383143 | |
Record name | 3-bromo-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90109-64-1 | |
Record name | 3-bromo-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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